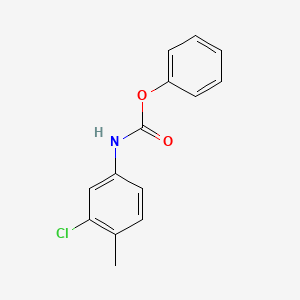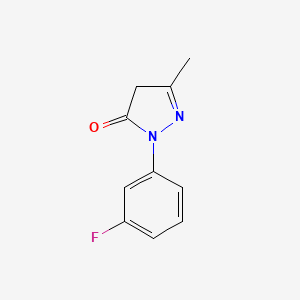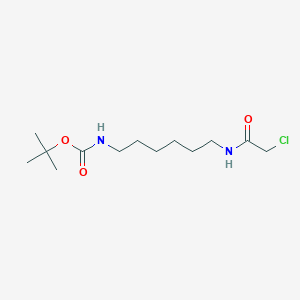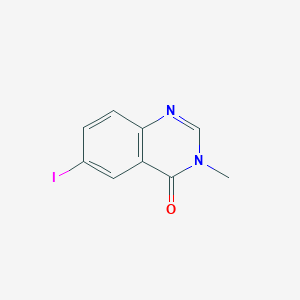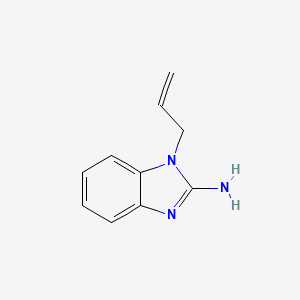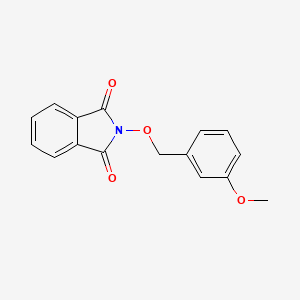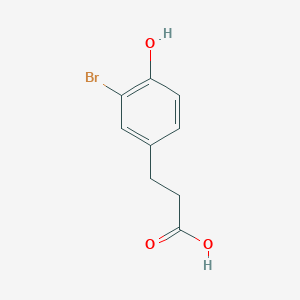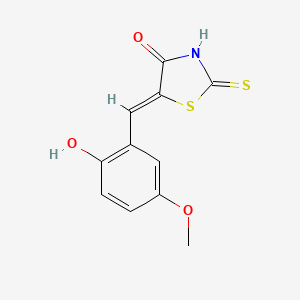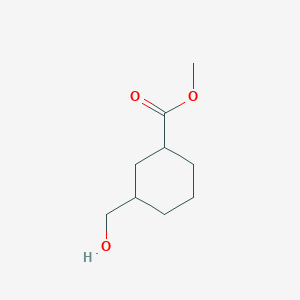
Methyl 3-(hydroxymethyl)cyclohexanecarboxylate
Vue d'ensemble
Description
“Methyl 3-(hydroxymethyl)cyclohexanecarboxylate” is an organic intermediate used in the synthesis of pharmaceuticals and pesticides . It is also a key ingredient in the synthesis of difluoroaminooxetane-containing energetic materials .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H16O3 . The InChI code for this compound is 1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . The molecular weight of this compound is 172.22 g/mol .Applications De Recherche Scientifique
Raman Spectrum Investigation
One significant area of research involves the investigation of the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, highlighting the mixtures of conversion isomers and their predominance in different conformations. This research provides insights into the structural characteristics and potential applications of cyclohexanecarboxylate derivatives in scientific studies (Batuev et al., 1959).
Modified Synthesis Processes
Another application is seen in the modified stereospecific synthesis of potentially biologically and pharmacologically active methyl cyclohexanecarboxylate derivatives from precursor compounds. This synthesis process emphasizes the versatility of methyl 3-(hydroxymethyl)cyclohexanecarboxylate in creating compounds with potential biological and pharmacological applications (Ishmuratov et al., 2012).
Carbonylation Processes
Research into the carbonylation of cyclohexene to produce methyl cyclohexanecarboxylate in high yields using specific catalysts has been conducted. This study not only highlights a method for producing methyl cyclohexanecarboxylate but also explores the kinetics and potential reaction mechanisms, offering valuable information for chemical synthesis and industrial applications (Yoshida et al., 1976).
Biocatalytic Synthesis
The biocatalytic synthesis of chiral cyclic γ-oxoesters from methyl and ethyl cyclopentene- and cyclohexenecarboxylates demonstrates the application of this compound in producing chiral compounds. This environmentally friendly and selective method provides a novel approach to the synthesis of active pharmaceutical ingredients, showcasing the compound's role in green chemistry (Brenna et al., 2017).
Chemical Transformations
Investigations into the chemical transformations of methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, including dehydration, hydrolysis, and reduction processes, highlight the chemical versatility and potential applications of this compound in organic synthesis and the development of new chemical entities (Sirat et al., 1979).
Propriétés
IUPAC Name |
methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPTEDQFZOIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






